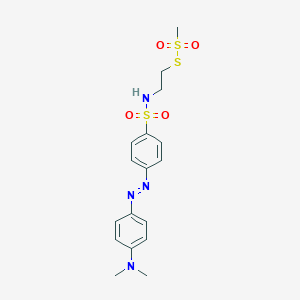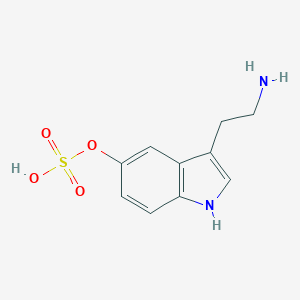
5-羟色胺 O-硫酸盐
描述
Synthesis Analysis
Serotonin O-sulfate is enzymatically synthesized in organisms, with evidence pointing to the presence of mammalian enzymes capable of facilitating serotonin transformations observed in species like Aplysia californica (Stuart et al., 2003). The formation of serotonin-O-sulfate by a sulfotransferase in the human brain further supports its enzymatic synthesis, demonstrating the enzyme's activity across various brain regions (Hidaka & Austin, 1972).
Molecular Structure Analysis
The study of serotonin O-sulfate's molecular structure is pivotal for understanding its function and interactions. While specific studies focusing on the molecular structure of serotonin O-sulfate were not identified, research on serotonin and its metabolites provides a foundation for understanding its structural characteristics and the impact on biological functions.
Chemical Reactions and Properties
Serotonin O-sulfate undergoes enzymatic reactions for its formation, implicating sulfotransferases in its synthesis. The enzymatic O-sulfation of serotonin, demonstrated in various tissues, highlights its role in serotonin inactivation, with serotonin O-sulfate showing no stimulating effect on aortic contraction at certain concentrations, indicating a decrease in biologic activity post-sulfation (Hidaka et al., 1969).
Physical Properties Analysis
The physical properties of serotonin O-sulfate, such as solubility, stability, and distribution within biological systems, are crucial for understanding its behavior in physiological contexts. However, specific studies detailing these properties were not identified in the current search, suggesting a gap in the literature.
Chemical Properties Analysis
Understanding the chemical properties of serotonin O-sulfate, including its reactivity, interaction with other molecules, and role in neurotransmission and metabolic pathways, is essential for a comprehensive understanding of its function. The formation of serotonin O-sulfate in brain regions and its enzymatic synthesis underscore its significance in serotonin metabolism and the modulation of serotonergic signaling (Stuart et al., 2003); (Hidaka & Austin, 1972).
科学研究应用
生物标志物研究
5-羟色胺 O-硫酸盐 (5-HT-SO4) 是 5-羟色胺的代谢产物,据推测它会加剧中枢神经系统 (CNS) 中 5-羟色胺代谢的强度 . 据推测,可以使用现代液相色谱-质谱联用技术对人血浆中的 5-HT-SO4 进行定量测定 . 这为使用微创方法评估 5-羟色胺代谢的次要途径提供了新的可能性 .
药物发现与开发
从靶点识别和验证到临床应用,生物标志物在药物发现和开发中发挥着越来越重要的作用 . 由于 5-羟色胺 (5-HT) 在抑郁症的发生过程中起着重要作用,并且大多数开发的药物都干扰了这一途径 ,5-HT-SO4 可能可以作为开发新药的生物标志物。
抑郁症研究
鉴于 5-羟色胺在抑郁症中起着重要作用 ,能够对人血浆中的 5-HT-SO4 进行定量测定,可以为研究抑郁症中涉及的代谢过程提供新的途径 .
中枢神经系统 (CNS) 过程
测定人血浆中的 5-HT-SO4 可以为研究 CNS 中 5-羟色胺代谢提供见解 . 这在研究涉及 CNS 的疾病和疾病时可能特别有用
未来方向
Future research directions for serotonin and its metabolites, including Serotonin O-sulfate, involve understanding the underlying neurobiological basis of action of these agents. The development of drugs that activate or block specific 5-HT receptors may help to circumvent the two main limitations of current antidepressants: low efficacy and delayed onset of therapeutic action .
作用机制
Target of Action
Serotonin O-sulfate, also known as 5-HT-SO4, is a metabolite of serotonin (5-HT), a neurotransmitter that plays a crucial role in various physiological processes . The primary targets of serotonin O-sulfate are likely to be similar to those of serotonin, which include a wide range of serotonin receptors in the central nervous system . These receptors are involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition .
Mode of Action
It is known that serotonin exerts its effects by binding to its receptors and initiating a cascade of intracellular events Given that serotonin O-sulfate is a metabolite of serotonin, it may interact with these receptors in a similar manner
Biochemical Pathways
Serotonin O-sulfate is involved in the metabolic pathways of serotonin. Serotonin is synthesized from the amino acid tryptophan in a two-step process, and it is then metabolized primarily by the enzyme monoamine oxidase (MAO) . The production of serotonin O-sulfate likely involves the sulfation of serotonin, a common phase II metabolic reaction. This reaction is typically catalyzed by sulfotransferase enzymes .
Pharmacokinetics
A study has shown that it can be detected in human plasma using a liquid chromatography–mass spectrometry (lc-ms) method . This suggests that serotonin O-sulfate is present in the bloodstream and may be distributed throughout the body. The same study also showed changes in the levels of serotonin O-sulfate in the plasma after the intake of a 5-hydroxytryptophan (5-HTP) -containing food supplement , indicating that its levels can be influenced by dietary factors.
Result of Action
Given its relationship to serotonin, it may play a role in the various physiological processes influenced by serotonin, such as mood regulation, appetite, sleep, and cognition
Action Environment
The action of serotonin O-sulfate may be influenced by various environmental factors. For example, dietary factors can influence its levels in the plasma . Additionally, the action of serotonin O-sulfate may be influenced by the overall state of the serotonergic system, which can be affected by factors such as stress, disease, and the use of certain medications .
生化分析
Biochemical Properties
Serotonin O-sulfate interacts with various enzymes and proteins in the body. It is involved in the metabolism of serotonin, a key neurotransmitter in the CNS . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
Serotonin O-sulfate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its role in serotonin metabolism suggests that it may have significant effects on cells in the CNS.
Molecular Mechanism
It is known to be involved in the metabolism of serotonin, suggesting that it may interact with enzymes involved in this process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Serotonin O-sulfate can change over time. For example, a study found that the levels of Serotonin O-sulfate in the plasma of healthy volunteers changed after the intake of a serotonin-promoting supplement .
Metabolic Pathways
Serotonin O-sulfate is involved in the metabolic pathways of serotonin. It is hypothesized to accentuate the intensity of serotonin metabolism in the CNS .
属性
IUPAC Name |
[3-(2-aminoethyl)-1H-indol-5-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c11-4-3-7-6-12-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,12H,3-4,11H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWYSGGSCOOBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2906-14-1 (sulfate) | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90167515 | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16310-20-6 | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is serotonin O-sulfate and what is its role in the body?
A: Serotonin O-sulfate (5-HT-SO4) is a metabolite of serotonin, a neurotransmitter involved in various physiological functions. It is formed through the enzymatic sulfation of serotonin by sulfotransferases, primarily in the liver but also in other organs like the lung, kidney, brain, heart, and spleen [, ]. While the exact function of 5-HT-SO4 remains unclear, it is considered a potential biomarker for serotonin metabolism in the central nervous system [].
Q2: How is serotonin O-sulfate formed?
A: Serotonin O-sulfate is formed through the enzymatic transfer of a sulfate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of serotonin []. This reaction is catalyzed by sulfotransferases, enzymes found in various tissues, particularly the liver [, , ].
Q3: Where has serotonin O-sulfate been detected in the body?
A: In animals, serotonin O-sulfate has been found in neurons, endothelial cells, and urine []. Initial research in humans detected it in cerebrospinal fluid []. Recent studies utilizing liquid chromatography-mass spectrometry (LC-MS) have also identified it in human plasma [].
Q4: Does serotonin O-sulfate have any biological activity?
A: Unlike serotonin, which can stimulate the contraction of smooth muscle, serotonin O-sulfate has been shown to have no such effect on isolated dog and rabbit aorta preparations, even at concentrations where serotonin is highly active []. This suggests that sulfation inactivates serotonin, contributing to its clearance from the body.
Q5: Are there specific analytical methods used to study serotonin O-sulfate?
A: Early research utilized techniques like thin-layer chromatography and paper electrophoresis to isolate and identify serotonin O-sulfate [, , ]. Modern methods for detecting and quantifying serotonin O-sulfate primarily involve sophisticated techniques like high-performance liquid chromatography (HPLC) often coupled with electrochemical detection or mass spectrometry (MS) [, ]. These methods offer high sensitivity and specificity, enabling the analysis of complex biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



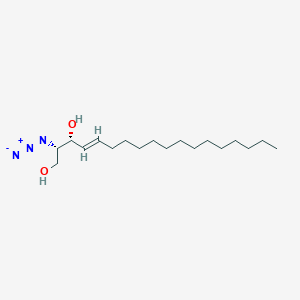

![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)
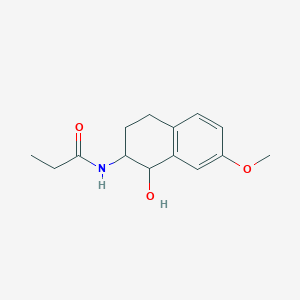
![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

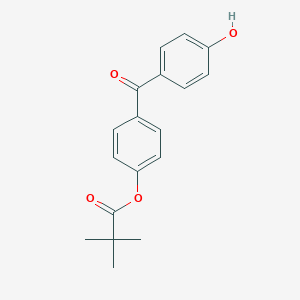




![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)
